Morpholinoacetonitrile
Description
Context and Significance in Contemporary Chemical Science
In the landscape of modern chemical science, Morpholinoacetonitrile is recognized primarily as a versatile building block. ontosight.aicymitquimica.com The morpholine (B109124) scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. lifechemicals.com Its inclusion often enhances aqueous solubility and metabolic stability, making it a desirable feature in drug design. lifechemicals.com The compound's significance is further amplified by the reactivity of its nitrile (-C≡N) group, which can be transformed into a wide array of other functional groups, including amines, carboxylic acids, and ketones. ontosight.ai
This dual functionality makes this compound and its derivatives valuable intermediates in the synthesis of complex molecular architectures. ontosight.ai Contemporary research leverages this compound for the construction of α-arylnitriles, a structural motif present in various pharmaceuticals. scholaris.ca Its ability to act as a masked acyl anion equivalent is another area of major interest, providing a strategic advantage in the formation of carbon-carbon bonds. rsc.orgupb.ro The compound is integral to multicomponent reactions and catalytic processes, contributing to the efficiency and atom economy of synthetic routes. upb.roacgpubs.org Consequently, this compound is a key player in the development of new synthetic methodologies aimed at creating novel compounds for pharmaceutical and materials science applications. nih.govrsc.orgrsc.org
Historical Perspective of this compound within Organic Chemistry
The story of this compound is rooted in the broader history of organic chemistry. The discipline itself began to take shape in the early 19th century, initially defined as the study of compounds derived from living organisms. libretexts.orgwou.edu A prevailing theory of "vitalism" posited that a "vital force" unique to life was necessary to create these organic substances. libretexts.orgscribd.com This notion was famously overturned in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor (ammonium cyanate), demonstrating that organic molecules could be created in the laboratory. libretexts.orgwou.eduscribd.com
This pivotal moment opened the floodgates for synthetic organic chemistry. researchgate.net Throughout the 19th and 20th centuries, chemists developed a deep understanding of molecular structure, bonding, and reactivity, enabling the synthesis of increasingly complex molecules. wou.edurochelleforrester.ac.nz The development of specific structural classes and functional group manipulations became a central theme. While the precise date of the first synthesis of this compound is not prominently documented, its conceptual foundation lies in this systematic growth of synthetic methodology. By the latter half of the 20th century, the use of heterocyclic compounds like morpholine was well-established. A 1978 report from the US Army Medical Research and Development Command, for instance, mentions N-morpholinoacetonitrile in its chemical studies of wastewaters, indicating its existence and recognition within the scientific community by that time. dtic.mil The compound's history is thus intertwined with the evolution of synthetic strategy, which increasingly values versatile and multifunctional reagents.
Scope and Objectives of Current Research on this compound
Current research on this compound is vibrant and multifaceted, primarily centered on expanding its utility in organic synthesis. A major objective is the development of novel and efficient synthetic pathways to biologically relevant molecules. ontosight.ailifechemicals.com This includes its application in the synthesis of precursors for natural products and pharmaceuticals. upb.ro
A significant area of investigation involves the use of this compound in generating masked acyl anions. upb.ro Its benzylic protons can be abstracted to form a stabilized anion, which can then participate in various carbon-carbon bond-forming reactions, such as Michael additions and alkylations. rsc.orgupb.ro Researchers are focused on optimizing reaction conditions and expanding the scope of electrophiles that can be used, aiming to create complex keto esters and other valuable intermediates in a controlled and often stereoselective manner. upb.ro
Furthermore, the role of this compound as a cyanide source in catalytic reactions is an active field of study. scholaris.caccspublishing.org.cn Nickel-catalyzed cyanation reactions, for example, utilize this compound to install the nitrile group onto various organic substrates. scholaris.caccspublishing.org.cn The objectives here are to develop milder reaction conditions, improve functional group tolerance, and broaden the applicability of these transformations. The ultimate goal is to fortify the synthetic chemist's toolkit with robust methods for creating cyano-containing products, which are themselves versatile precursors for further chemical modification. scholaris.caccspublishing.org.cn The exploration of its derivatives in creating novel materials and as probes for biological systems also constitutes an important frontier in its research landscape. rsc.orgontosight.ai
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | ontosight.ainih.gov |
| Molecular Weight | 126.16 g/mol | ontosight.ainih.gov |
| CAS Number | 5807-02-3 | ontosight.aicymitquimica.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| Melting Point | 62°C (144°F) | spectrumchemical.com |
| Boiling Point | 124°C at 3.1 kPa | spectrumchemical.com |
| IUPAC Name | 2-morpholin-4-ylacetonitrile | nih.gov |
| SMILES | C1COCCN1CC#N | nih.gov |
Selected Reactions and Derivatives of this compound
This compound serves as a precursor to a variety of substituted α-aminonitriles, which are valuable intermediates in organic synthesis.
| Reactant(s) | Product | Reaction Type | Source |
| o-Chlorobenzaldehyde, p-toluenesulfonic acid, morpholine, KCN* | α-(o-chlorophenyl)-4-morpholineacetonitrile | Strecker reaction | prepchem.com |
| Aryl aldehydes, base, D₂O or T₂O | Formyl-labelled aryl aldehydes | Anion formation and quenching | rsc.org |
| Benzaldehyde, morpholine, KCN, dry KOH in DMSO | Morpholino-phenylacetonitrile anion | Anion generation for alkylation | upb.ro |
| Aromatic esters, Nickel(II) acetate, Na₂CO₃ | α-Aryl-α-morpholinoacetonitriles | Nickel-catalyzed cross-coupling | ambeed.com |
| Various aldehydes/ketones, TMS-CN, Succinic acid | α-Aminonitriles | Organocatalytic Strecker reaction | acgpubs.org |
*Note: This reaction synthesizes a derivative, not starting from pre-formed this compound, but illustrates the common synthetic route to this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSOCAXREAGIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206791 | |
| Record name | 4-Morpholineacetonitrile | |
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Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-02-3 | |
| Record name | 4-Morpholineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Morpholineacetonitrile | |
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| Record name | Morpholinoacetonitrile | |
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| Record name | Morpholinoacetonitrile | |
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| Record name | 4-Morpholineacetonitrile | |
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| Record name | 4-morpholinoacetonitrile | |
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| Record name | 4-MORPHOLINEACETONITRILE | |
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Synthetic Methodologies for Morpholinoacetonitrile and Its Derivatives
Direct Reaction Approaches to Morpholinoacetonitrile Synthesis
Direct synthesis methods provide targeted pathways to this compound and its substituted variants. These approaches often involve the coupling of a morpholine-containing reactant with a two-carbon nitrile source or a multi-component reaction involving morpholine (B109124).
Reaction of Morpholine Derivatives with Acetonitrile (B52724)
While the direct reaction of morpholine with acetonitrile is not extensively detailed as a primary synthetic route for the parent compound, related transformations highlight the utility of acetonitrile as a building block. For instance, N-acetylation of amines, including morpholine, can be achieved using acetonitrile under specific conditions, such as high temperature in the presence of a catalyst, to yield N-acetylmorpholine. This demonstrates the reactivity of the C-N bond in acetonitrile, though it doesn't directly yield the cyanomethylated product, this compound. The synthesis of related compounds, such as 2-(3-oxo-morpholine) acetonitrile, proceeds from precursors like 2-(3-oxo-morpholine) acetamide (B32628) through a dehydration reaction rather than a direct reaction with acetonitrile google.com.
Utilization of ortho-Cyclopropylbenzaldehyde and Morpholine with TMSCN/AcOH
A specific derivative, 2-(2-cyclopropylphenyl)-2-morpholinoacetonitrile, is synthesized through a one-pot, three-component reaction. This method involves combining ortho-cyclopropylbenzaldehyde, morpholine, and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of acetic acid (AcOH) at room temperature. The reaction proceeds to form the corresponding α-aminonitrile, demonstrating a direct approach to a complex this compound derivative.
Strecker Reaction-Based Syntheses of α-Aminonitrile Derivatives
The Strecker synthesis, first reported in 1850, remains one of the most fundamental and versatile methods for preparing α-aminonitriles nih.govwikipedia.orgjk-sci.com. The reaction is a three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source wikipedia.orgmasterorganicchemistry.com. For the synthesis of this compound, this would typically involve formaldehyde, morpholine, and a cyanide agent like hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) masterorganicchemistry.com. The process first involves the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to form the final α-aminonitrile product masterorganicchemistry.comorganic-chemistry.org.
Catalyst-Free Strecker Reactions
The three-component Strecker reaction can proceed without a catalyst under solvent-free conditions at room temperature. However, these catalyst-free protocols are often associated with certain limitations, such as longer reaction times and lower yields compared to catalyzed versions mdpi.comresearchgate.net. The reaction involves mixing the aldehyde, amine, and cyanide source, but the efficiency can be substrate-dependent. For instance, a study comparing catalyst-free and catalyzed reactions showed that while the catalyst-free reaction of benzaldehyde, aniline, and TMSCN produced the desired α-aminonitrile in 88% yield, it required 15 minutes. In contrast, other substrates showed significantly lower yields or required much longer reaction times without a catalyst researchgate.net.
Catalyzed Strecker Reactions (e.g., ZrOCl₂⋅8H₂O-Catalyzed)
To improve the efficiency of the Strecker reaction, various catalysts have been employed. Zirconium oxychloride octahydrate (ZrOCl₂⋅8H₂O) has been identified as a highly effective, cost-effective, and environmentally benign catalyst for the solvent-free, one-pot synthesis of α-aminonitrile derivatives researchgate.net. This Lewis acid catalyst significantly accelerates the reaction, leading to high yields in very short reaction times. For example, the reaction of benzaldehyde, aniline, and TMSCN in the presence of 10 mol% ZrOCl₂⋅8H₂O at room temperature under solvent-free conditions yields the product in 95% in just 5 minutes researchgate.net. The catalyst has proven effective for a wide range of aldehydes and amines, including those with electron-donating and electron-withdrawing groups researchgate.net.
Table 1: Comparison of Catalyst-Free vs. ZrOCl₂⋅8H₂O-Catalyzed Strecker Reaction for Benzaldehyde, Aniline, and TMSCN researchgate.net
| Condition | Reaction Time | Yield (%) |
| Catalyst-Free | 15 min | 88 |
| ZrOCl₂⋅8H₂O (10 mol%) | 5 min | 95 |
Microwave-Assisted Strecker-Type Cyanation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and reduced side products compared to conventional heating methods mdpi.comnih.gov. This is due to efficient and direct heating of the reactants mdpi.comnih.gov. In the context of α-aminonitrile synthesis, microwave irradiation can be applied to Strecker-type reactions. The use of microwaves can dramatically reduce reaction times from hours to minutes mdpi.com. This methodology has been successfully applied to the synthesis of various morpholine-containing compounds, demonstrating its utility for reactions involving this heterocycle mdpi.comresearchgate.net. The protocol generally involves placing the mixture of aldehyde, amine, and cyanide source in a microwave reactor and irradiating at a set temperature and power for a short duration.
Decarbonylative Cyanation Strategies
Decarbonylative cyanation has emerged as a powerful technique for the synthesis of aryl nitriles, involving the direct conversion of aromatic esters into the corresponding nitrile functional group. nih.gov This transformation is particularly valuable as it provides an alternative to traditional methods that often require harsh conditions or the use of highly toxic cyanide reagents. chemistryviews.org
A significant advancement in this field is the use of nickel-based catalytic systems to facilitate the cyanation of phenol (B47542) derivatives, such as aryl carbamates and pivalates, using aminoacetonitriles as metal-free cyanating agents. organic-chemistry.org This approach is considered more environmentally benign and user-friendly compared to classical methods. organic-chemistry.org
In these reactions, a nickel catalyst enables the C–O bond activation of the aromatic ester, followed by a decarbonylative process and subsequent C–CN bond formation. nih.gov Research has shown that among various aminoacetonitriles, this compound is a particularly effective cyanating agent. The reaction demonstrates good functional group tolerance and provides a direct route to structurally diverse nitriles with high efficiency. nih.govorganic-chemistry.org
Table 1: Effectiveness of Various Aminoacetonitriles in Nickel-Catalyzed Cyanation
| Entry | Cyanating Agent | Yield (%) |
|---|---|---|
| 1 | This compound | 86 |
| 2 | N,N-Dimethylaminoacetonitrile | 75 |
| 3 | N-Phenylglycinonitrile | 58 |
| 4 | Piperidinoacetonitrile | 82 |
Data derived from screening experiments under optimized conditions with a nickel/dcype catalytic system.
The success of nickel-catalyzed decarbonylative cyanation is highly dependent on the choice of ligand. Unique diphosphine ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) and 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt), are crucial components of the catalytic system. organic-chemistry.orgresearchgate.net
These ligands coordinate to the nickel center, influencing its electronic properties and steric environment. This modulation is essential for facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination. organic-chemistry.orgacs.org The ligand dcypt, in particular, has been shown to be highly effective in various nickel-catalyzed cross-coupling reactions, including those involving C-H activation and C-CN bond formation. researchgate.netacs.org The selection of the appropriate ligand is therefore a critical parameter for optimizing reaction efficiency and substrate scope. organic-chemistry.org
Applications of Directed Metalation in this compound Synthesis
Directed ortho Metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method utilizes a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. This generates a stabilized aryllithium intermediate that can react with various electrophiles, allowing for precise substitution. wikipedia.orgbaranlab.org
Among the various DMGs, the aryl O-carbamate group, particularly the N,N-diethyl-O-carbamate, is recognized as one of the most powerful and versatile. nih.govacs.orgnih.gov This group effectively directs the lithiation of aromatic rings to the ortho-position, enabling the synthesis of a wide array of polysubstituted aromatic compounds. nih.govacs.orgresearchgate.net The resulting ortho-lithiated species can be trapped with a diverse range of electrophiles to introduce functionalities such as halogens, carbonyls, or alkyl groups. nih.gov This strategy is highly valuable for constructing complex molecular architectures that could serve as precursors to this compound derivatives. The O-carbamate group itself can later be transformed or cleaved, adding to the synthetic utility of the method. acs.orgnih.gov
The precise mechanism of Directed ortho Metalation has been a subject of considerable discussion, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.govacs.org
The CIPE model postulates that the organolithium reagent first coordinates to the heteroatom of the DMG, forming a pre-lithiation complex. baranlab.orgnih.gov This complex brings the base into close proximity with the ortho-proton, facilitating a focused deprotonation. baranlab.orgnih.gov Evidence supporting CIPE includes kinetic analyses and computational studies that suggest the formation of intermediate complexes is a crucial step. nih.govacs.org
In contrast, the KEM model suggests that a pre-lithiation complex is not formed. Instead, the DMG enhances the kinetic acidity of the ortho-protons through inductive effects, leading to a faster deprotonation rate at that position without prior complexation. nih.gov The primary distinction between the two pathways is the existence of a complex as an intermediate along the reaction pathway, which is a postulate of CIPE but not KEM. nih.gov
Green Chemistry Approaches in Morpholine and Related Nitrile Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and utilize less hazardous materials. In the context of morpholine and nitrile synthesis, several approaches align with these goals.
One notable green strategy focuses on the synthesis of the morpholine ring itself. A simple, high-yield, one or two-step protocol has been developed for converting 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This method is redox-neutral and avoids the use of harsh reagents like chloroacetyl chloride and the subsequent reduction steps that generate significant waste. chemrxiv.orgthieme-connect.com This approach offers a more environmentally friendly route to the core morpholine structure. chemrxiv.orgnih.govchemrxiv.org
Furthermore, the use of aminoacetonitriles, including this compound, as cyanating agents in nickel-catalyzed reactions represents another green chemistry advancement. organic-chemistry.org These compounds serve as metal-free, and therefore less toxic, cyanide sources compared to traditional reagents like potassium or sodium cyanide. semanticscholar.orgresearchgate.netresearchgate.net Employing such alternatives minimizes the handling of acutely toxic materials and reduces hazardous waste, contributing to a safer and more sustainable synthesis of nitriles. chemistryviews.orgresearchgate.net
Synthesis of Deuterium-Labelled this compound Derivatives
The synthesis of deuterium-labelled this compound derivatives can be strategically approached by introducing deuterium (B1214612) atoms into the morpholine ring, the acetonitrile moiety, or both. Methodologies for deuterium incorporation often involve either the use of deuterated starting materials in a synthetic route or direct hydrogen-deuterium (H/D) exchange reactions on the target molecule or its precursors.
One primary strategy for preparing deuterated this compound is through the nucleophilic substitution reaction between a deuterated morpholine and a haloacetonitrile. An efficient, scalable one-pot process for producing morpholine-d8 has been reported, which involves the complete exchange of all methylene (B1212753) hydrogens in morpholine with deuterium. This method utilizes D₂O as the deuterium source and a Raney Nickel catalyst. tandfonline.comresearchgate.net This perdeuterated morpholine can then be reacted with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, to yield morpholino-d8-acetonitrile.
Alternatively, deuterium can be introduced into the acetonitrile portion of the molecule. Commercially available acetonitrile-d₃ can be halogenated to produce a deuterated haloacetonitrile, which can then be used to alkylate non-deuterated morpholine. isotope.comisotope.com Combining these approaches, the reaction of morpholine-d8 with a deuterated haloacetonitrile would result in a fully deuterated this compound derivative.
Direct H/D exchange on the α-carbon of the nitrile group in this compound represents another viable pathway. The protons on the carbon adjacent to the nitrile group are acidic and can potentially be exchanged for deuterium under basic conditions using a deuterium source like D₂O. Methodologies for the α-deuteration of α-amino acids and their esters, which are structurally analogous to this compound, have been developed. These methods often employ catalysts such as 2-hydroxynicotinaldehyde (B1277654) in D₂O or bases like sodium ethoxide in deuterated ethanol (B145695) (EtOD) to facilitate the H/D exchange at the α-position. nih.govacs.org Similar conditions could foreseeably be applied to this compound to achieve selective deuteration of the methylene bridge. Research on the biocatalytic, stereoselective deuteration of α-amino acids using enzymes like α-oxo-amine synthase with D₂O also suggests potential enzymatic routes for specific deuterium labeling. nih.gov
The following table outlines potential synthetic strategies for the preparation of deuterium-labelled this compound derivatives.
| Deuterated Precursor(s) | Non-Deuterated Precursor | Synthetic Strategy | Resulting Deuterated Product |
| Morpholine-d₈ | Chloroacetonitrile | Nucleophilic Substitution | 2-(Morpholin-2,2,3,3,5,5,6,6-d₈-yl)acetonitrile |
| Acetonitrile-d₃ | Morpholine | Halogenation of acetonitrile-d₃ followed by nucleophilic substitution | 2-Morpholinoacetonitrile-d₂ |
| Morpholine-d₈ and Acetonitrile-d₃ | Halogenation of acetonitrile-d₃ followed by nucleophilic substitution with morpholine-d₈ | 2-(Morpholin-2,2,3,3,5,5,6,6-d₈-yl)acetonitrile-d₂ | |
| This compound | Base or metal-catalyzed H/D exchange with D₂O | 2-Morpholinoacetonitrile-d₂ (at the methylene bridge) |
Reactivity and Mechanistic Investigations of Morpholinoacetonitrile
Transformations Involving the Nitrile Group
The nitrile group (C≡N) in morpholinoacetonitrile is a key functional group that can undergo a variety of chemical transformations, making it a valuable synthon in organic chemistry. organic-chemistry.orgnih.gov The carbon-nitrogen triple bond provides a reactive site for nucleophilic additions and reductions. mdpi.comnih.gov
Common transformations of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed to form either a carboxylic acid or an amide. This reaction can be catalyzed by either an acid or a base. nih.govlehigh.edu Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. mdpi.comlehigh.edursc.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. mdpi.comnih.gov In both mechanisms, an amide is formed as an intermediate which can then be further hydrolyzed to the corresponding carboxylic acid. nih.govnih.gov
Reduction: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.comrsc.orggoogle.com The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate which is further reduced to the amine. mdpi.comrsc.org
Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile group to form ketones after hydrolysis. mdpi.comnih.gov The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile, leading to the formation of an imine salt intermediate, which is then hydrolyzed to the corresponding ketone. mdpi.comnih.gov
The following table summarizes these key transformations:
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Morpholinoacetic acid |
| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | Morpholinoacetamide, then Morpholinoacetate |
| Reduction | 1. LiAlH₄, 2. H₂O | 2-Morpholinoethan-1-amine |
| Reaction with Grignard Reagent | 1. R-MgBr, 2. H₃O⁺ | 1-Morpholinoalkan-2-one (where R is an alkyl or aryl group) |
Cyanide-Releasing Mechanisms from this compound
This compound, as an α-aminonitrile, has the potential to release cyanide, a property that is of interest in toxicological and medicinal chemistry contexts. The primary mechanism for cyanide release from α-aminonitriles involves metabolic activation, typically by cytochrome P450 enzymes in the liver. nih.gov
The generally accepted pathway for cyanide liberation from compounds structurally similar to this compound is as follows:
Oxidative Metabolism: The initial step is the oxidation of the α-carbon (the carbon atom attached to both the morpholine (B109124) nitrogen and the nitrile group) by cytochrome P450 monooxygenases. nih.gov This enzymatic oxidation introduces a hydroxyl group, forming a cyanohydrin intermediate.
Spontaneous Decomposition: The resulting cyanohydrin is often unstable and can spontaneously decompose. nih.gov This decomposition releases hydrogen cyanide (HCN) and the corresponding aldehyde or ketone. In the case of this compound, this would likely be a morpholinium ion and formaldehyde.
This metabolic pathway is analogous to the known bioactivation of acetonitrile (B52724), which is metabolized to produce hydrogen cyanide and formaldehyde. nih.gov The rate of metabolism can vary significantly between different nitriles, which in turn affects their toxicity. nih.gov
Role of this compound as a Building Block in Complex Molecule Construction
The morpholine moiety is a prevalent structural motif in many biologically active compounds and approved drugs. organic-chemistry.orggoogle.com This makes morpholine-containing building blocks, such as this compound, valuable starting materials in medicinal chemistry and organic synthesis. organic-chemistry.orgreddit.com The nitrile group in this compound offers a versatile handle for the construction of more complex molecular architectures. nih.govrsc.org
While specific examples of the use of this compound in the synthesis of highly complex molecules are not extensively documented in readily available literature, its potential as a building block can be inferred from the reactivity of its constituent functional groups. The transformations of the nitrile group, as discussed in section 3.1, allow for the introduction of various other functionalities. For instance, the conversion of the nitrile to a primary amine would allow for subsequent amide bond formation, a cornerstone of medicinal chemistry. ntnu.no
Furthermore, the principles of multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, could potentially be applied using this compound or its derivatives. nih.govmdpi.com MCRs are highly efficient in generating molecular diversity and complexity. nih.govmdpi.com
Mechanistic Pathways of Reactions Involving this compound in Catalytic Systems
The involvement of this compound in catalytic systems is an area of growing interest, particularly in the context of transition metal catalysis and multicomponent reactions. While specific mechanistic studies focusing solely on this compound are not abundant, the general principles of nitrile reactivity in the presence of catalysts can be applied.
Transition metal catalysts are known to activate the C≡N triple bond of nitriles, facilitating various transformations. rsc.orggoogle.com For example, the catalytic hydrogenation of nitriles to amines can be achieved using various transition metal catalysts. biomedres.us The mechanism typically involves the coordination of the nitrile to the metal center, followed by hydride transfer.
In the context of multicomponent reactions, a catalyst can play a crucial role in directing the reaction pathway and enhancing selectivity. organic-chemistry.org Catalysts can activate one or more of the reactants, bringing them together in a specific orientation to facilitate bond formation. organic-chemistry.org For instance, in a Strecker-type reaction involving an amine, an aldehyde, and a cyanide source, a catalyst can facilitate the formation of the imine intermediate and the subsequent nucleophilic attack of the cyanide.
While detailed mechanistic pathways for catalytic reactions specifically involving this compound are a subject for further research, it is plausible that it could participate in a variety of catalyzed reactions, leveraging the reactivity of its nitrile group and the presence of the morpholine nitrogen, which can also interact with catalysts.
Side Reactions and Impurity Formation in this compound Processes (e.g., Condensation Reactions)
In the synthesis and subsequent reactions of this compound, the formation of side products and impurities is a critical consideration for ensuring the purity of the desired product. symeres.com While specific studies on impurity profiling for this compound are not widely published, potential side reactions can be inferred from the chemistry of α-aminonitriles and the starting materials used in their synthesis.
The Strecker synthesis, a common method for producing α-aminonitriles, involves the reaction of an aldehyde, an amine, and a cyanide source. mdpi.com Potential side reactions and impurities in this process could include:
Formation of byproducts from starting materials: Unreacted starting materials or impurities within them can lead to the formation of undesired side products. nih.gov
Condensation reactions: The α-carbon of the nitrile is acidic and can be deprotonated under basic conditions, leading to self-condensation or condensation with other electrophiles. nih.govlehigh.edu For example, two molecules of an aryl acetonitrile can undergo condensation with acrylonitrile to form a cyclohexene derivative. nih.gov
Degradation: this compound may be susceptible to degradation under certain conditions. The degradation pathways of morpholine itself have been studied and can involve cleavage of the C-N bond. nih.gov Similarly, acetonitrile can undergo degradation through various oxidative and hydrolytic pathways. osti.govscielo.br
Impurity formation from solvents and reagents: Solvents and reagents used in the reaction can also contribute to impurity formation. For example, the use of dimethylformamide (DMF) as a solvent at high temperatures can lead to its pyrolysis and the formation of reactive impurities. nih.gov
The following table lists some potential impurities that could arise in processes involving this compound:
| Impurity Type | Potential Source |
| Unreacted Starting Materials | Incomplete reaction |
| Self-condensation Products | Basic reaction conditions |
| Degradation Products | Hydrolysis, oxidation |
| Solvent-related Impurities | Reaction with or degradation of the solvent |
Advanced Analytical Techniques in Morpholinoacetonitrile Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of Morpholinoacetonitrile, providing detailed information about its molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom in the molecule.
In ¹H-NMR spectroscopy, the protons of the morpholine (B109124) ring typically appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen atom are deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) typically present as a singlet, shifted downfield due to the electron-withdrawing effects of the nitrile group and the adjacent nitrogen atom.
¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. The carbons of the morpholine ring appear at distinct chemical shifts, with the carbons bonded to oxygen appearing further downfield than those bonded to nitrogen. The methylene carbon of the acetonitrile group also has a characteristic shift.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Description |
|---|---|---|
| ¹H | ~ 3.65 | Triplet, 4H (O-CH₂) |
| ¹H | ~ 2.60 | Triplet, 4H (N-CH₂) |
| ¹H | ~ 3.50 | Singlet, 2H (N-CH₂CN) |
| ¹³C | ~ 117 | Nitrile Carbon (C≡N) |
| ¹³C | ~ 66.5 | Morpholine Carbons (O-CH₂) |
| ¹³C | ~ 52.0 | Morpholine Carbons (N-CH₂) |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
A key feature in the FTIR spectrum of this compound is the sharp, medium-intensity absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears around 2240-2260 cm⁻¹. The spectrum also shows strong C-O-C stretching vibrations from the morpholine ring, usually in the region of 1115-1250 cm⁻¹. Additionally, C-N stretching vibrations associated with the tertiary amine of the morpholine ring can be observed. The C-H stretching vibrations of the methylene groups are found in the 2850-3000 cm⁻¹ region. nih.gov
Table 2: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium, Sharp |
| C-O-C Stretch (Ether) | 1115 - 1250 | Strong |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the precise determination of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous assignment of an elemental composition. springernature.com For this compound (C₆H₁₀N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. springernature.com
Table 3: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | N/A |
| Nominal Mass | 126 amu | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its retention time on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass. For this compound, the molecular ion peak is observed at an m/z of 126. nih.gov The spectrum also displays a series of fragment ions, which provide valuable information about the molecule's structure. Common fragmentation pathways for this compound would involve the cleavage of the morpholine ring and the loss of the cyanomethylene group.
Table 4: Potential GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 126 | [C₆H₁₀N₂O]⁺ | Molecular Ion ([M]⁺) |
| 86 | [C₄H₈NO]⁺ | Loss of CH₂CN |
| 56 | [C₃H₆N]⁺ | Ring fragmentation |
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This combination is particularly useful for the analysis of compounds in complex mixtures. nih.gov In the context of this compound, LC-MS can be employed for both qualitative and quantitative purposes.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a common configuration. For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.comsielc.com The separation would be based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is crucial for achieving good separation. researchgate.net
Detailed Research Findings: While specific LC-MS studies detailing the analysis of this compound are not widely available in peer-reviewed literature, methods developed for the parent compound, morpholine, provide a strong basis for its analysis. For instance, a method for determining morpholine residues in fruit commodities utilized hydrophilic interaction liquid chromatography (HILIC) with electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov This approach is suitable for polar compounds that are not well-retained on traditional C18 columns. lcms.cz Given the polarity of the morpholine ring and the nitrile group, a HILIC-based LC-MS method would be a suitable approach for the analysis of this compound.
The mass spectrometer detector provides high sensitivity and selectivity, allowing for the detection of this compound at low concentrations. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect the specific mass-to-charge ratio (m/z) of the molecular ion of this compound, enhancing the specificity of the analysis.
Table 1: Representative LC-MS Parameters for Analysis of Morpholine-containing Compounds
| Parameter | Value/Description |
|---|---|
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Zwitterionic HILIC column |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) |
| Detection Mode | Positive Ion Mode |
Ultra Performance Liquid Chromatography-Quadrupole Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap-MS)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. bucm.edu.cn When coupled with a Quadrupole Orbitrap mass spectrometer, it becomes a formidable tool for the comprehensive analysis of complex samples. The Orbitrap mass analyzer offers high-resolution and accurate-mass (HRAM) capabilities, enabling the confident identification of compounds based on their elemental composition. mdpi.comnih.gov
Detailed Research Findings: Specific applications of UPLC-Q-Orbitrap-MS for the direct analysis of this compound are not extensively documented. However, the capabilities of this technique make it highly suitable for its characterization. For example, in the analysis of complex mixtures, UPLC-Q-Orbitrap-MS can distinguish between compounds with very similar masses (isobars) and provide elemental composition data with high accuracy. mdpi.com This would be invaluable in identifying this compound and its potential impurities or degradation products in a sample. The high sensitivity of the Orbitrap detector would also allow for the detection of trace levels of the compound. nih.gov
A typical workflow would involve separation of the sample on a UPLC system, followed by detection using the Q-Exactive Orbitrap mass spectrometer. The instrument can be operated in both full-scan mode to detect all ions within a specified mass range and in tandem MS (MS/MS) mode to obtain structural information through fragmentation. nih.gov
Table 2: Anticipated UPLC-Q-Orbitrap-MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 or HILIC column with sub-2 µm particles |
| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier like formic acid |
| Mass Spectrometer | Q-Exactive Orbitrap Mass Spectrometer |
| Resolution | >70,000 FWHM |
| Mass Accuracy | < 5 ppm |
| Scan Mode | Full scan and data-dependent MS/MS |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. researchgate.net It generates ions directly from a liquid solution, making it highly compatible with liquid chromatography. In ESI-MS, a high voltage is applied to a liquid passing through a capillary, which disperses the liquid into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Detailed Research Findings: For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. The molecular weight of this compound (C₆H₁₀N₂O) is 126.16 g/mol . nih.gov Therefore, the expected [M+H]⁺ ion would be observed at an m/z of approximately 127.17. The high sensitivity of ESI-MS allows for the detection of very small amounts of the analyte. mzcloud.org
In a study of a related compound, 2-(3-oxo-morpholine) acetonitrile, API-ES mass spectrometry was used for its characterization, and the [M+1] ion was observed. google.com This supports the expectation that this compound would behave similarly under ESI conditions. The PubChem database for 4-Morpholineacetonitrile lists a top peak in its mass spectrum at an m/z of 126, which likely corresponds to the molecular ion [M]⁺•, suggesting that other ionization techniques may also be applicable. nih.gov
Table 3: Predicted ESI-MS Ions for this compound
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | ~127.17 |
| [M+Na]⁺ | ~149.15 |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique primarily used for the analysis of large molecules such as proteins and polymers, but it can also be applied to smaller molecules. weebly.com In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize, and in the process, the analyte molecules are also ionized. nih.gov
Detailed Research Findings: There is a lack of specific research applying MALDI-MS to the analysis of this compound. However, the technique's utility for small molecules has been demonstrated. nih.gov For a successful MALDI analysis of this compound, the selection of an appropriate matrix would be critical. The matrix must absorb at the laser wavelength and promote the ionization of the analyte. For small molecules, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). researchgate.net
One of the challenges in using MALDI-MS for small molecules is the potential for interference from matrix ions in the low mass range. However, with careful optimization of the matrix and instrumental parameters, this can be overcome. nih.gov If successfully applied, MALDI-MS could provide a rapid method for determining the molecular weight of this compound.
Chromatographic Separations
Chromatographic techniques are fundamental in the analysis of this compound for its separation from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. basicmedicalkey.com The separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate as they travel through the column. basicmedicalkey.com
Detailed Research Findings: While specific HPLC methods for this compound are not abundant in the literature, methods for structurally similar compounds can be adapted. For instance, a reverse-phase HPLC method for the analysis of 4'-morpholino-acetophenone uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For this compound, a C18 column would be a suitable choice for the stationary phase. researchgate.net
The mobile phase composition would need to be optimized to achieve adequate retention and separation. A gradient elution, where the composition of the mobile phase is changed over time, could be employed to ensure the efficient elution of all components in a sample. researchgate.net Detection is typically achieved using a UV detector, although the nitrile group in this compound does not have a strong chromophore. Therefore, a more universal detector like a refractive index detector or an evaporative light scattering detector (ELSD) might be necessary if UV sensitivity is low. Alternatively, coupling the HPLC to a mass spectrometer (as discussed in section 6.2.3) provides highly sensitive and specific detection.
Table 4: General HPLC Parameters for the Separation of Morpholine Derivatives
| Parameter | Value/Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (octadecylsilane) packed column |
| Mobile Phase | A mixture of acetonitrile and water, potentially with an acid modifier like formic acid for MS compatibility. sielc.com |
| Detection | UV, Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
Elemental Analysis (CHN Analysis)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This information is crucial for confirming the elemental composition of a newly synthesized compound and for assessing its purity. colorado.edu The analysis is performed by combusting a small, precisely weighed amount of the sample in an oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.
Detailed Research Findings: Specific elemental analysis data for this compound from research publications is not readily available. However, the theoretical elemental composition can be calculated from its molecular formula, C₆H₁₀N₂O. nih.gov These theoretical values serve as a benchmark against which experimental results would be compared to confirm the identity and purity of a sample. For a pure sample of this compound, the experimental CHN values should be in close agreement (typically within ±0.4%) with the calculated theoretical values.
Table 5: Theoretical Elemental Composition of this compound (C₆H₁₀N₂O)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 57.12 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 8.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 22.22 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.68 |
| Total | | | | 126.16 | 100.00 |
Melting Point Determination
Melting point determination is a fundamental analytical technique used to establish the identity and purity of a crystalline solid compound like this compound. The melting point is the specific temperature at which a substance transitions from a solid to a liquid state. uomus.edu.iq For a pure crystalline substance, this transition occurs over a narrow temperature range. uomus.edu.iq The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. nau.edu Consequently, a sharp and defined melting point is a strong indicator of a compound's high purity. uomus.edu.iq
The standard procedure involves packing a small, dry, powdered sample of this compound into a capillary tube and heating it slowly in a calibrated apparatus. ursinus.edu The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting range. For accurate measurements, a slow heating rate of approximately 1-2°C per minute is essential near the expected melting temperature. ursinus.eduthinksrs.com
Experimental data from chemical suppliers report a consistent melting point for this compound. The compound typically presents as a white to almost white powder or crystal. Published specifications indicate a melting point of approximately 62°C, with a typical range observed between 61.0°C and 64.0°C.
Table 1: Reported Melting Point of this compound
| Parameter | Value | Source(s) |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 62 °C | |
| Melting Range | 61.0 to 64.0 °C |
X-Ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netthepharmajournal.com This method is the gold standard for elucidating the molecular structure of compounds like this compound, providing unequivocal details about bond lengths, bond angles, and conformational geometry. researchgate.net The knowledge of a molecule's three-dimensional structure is crucial for understanding its physical properties and chemical reactivity. researchgate.net
The technique involves irradiating a single crystal of the substance with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. mdpi.com By analyzing the positions and intensities of these spots, researchers can generate an electron density map of the molecule. mdpi.comnih.gov This map is then interpreted to build an atomic model of the molecule's structure. nih.gov
While specific crystallographic data for this compound is not available in the cited literature, a hypothetical analysis would yield precise information on its molecular architecture. Such an analysis would confirm the chair conformation typical for a morpholine ring and provide exact measurements for the C-N, C-O, and C-C bond lengths within the ring, as well as the geometry of the acetonitrile substituent. This data is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.
Table 2: Hypothetical Crystallographic Data for this compound
This table is illustrative and represents the type of data that would be obtained from an X-ray crystallography study. Specific experimental data for this compound was not found in the searched literature.
| Parameter | Example Value | Description |
| Chemical Formula | C₆H₁₀N₂O | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides detailed information about the symmetry elements of the crystal. |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 7.8 | Length of the 'c' axis of the unit cell. |
| β (°) | 95.5 | The angle of the 'β' axis of the unit cell. |
| Volume (ų) | 675 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like Morpholinoacetonitrile. Future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign. Traditional methods for synthesizing morpholine (B109124) derivatives can be inefficient. acs.org A common approach involves the conversion of a 1,2-amino alcohol into a morpholine via an annulation reaction. chemrxiv.org However, more sustainable one or two-step, redox-neutral protocols using inexpensive reagents are being developed. acs.orgchemrxiv.orgnih.gov
Key areas of development include:
Catalytic Systems: The use of novel catalysts to promote the formation of the morpholine ring and the introduction of the acetonitrile (B52724) moiety in a more atom-economical fashion.
Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. For instance, N-formylmorpholine has been evaluated as a green solvent for the synthesis of heterocyclic compounds. ajgreenchem.com
Flow Chemistry: The adoption of continuous flow technologies to improve reaction control, enhance safety, and facilitate scalable production with reduced waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.
These advancements will not only make the synthesis of this compound more cost-effective but also align with the growing demand for sustainable chemical manufacturing. e3s-conferences.org
Exploration of Novel Reactivity Patterns and Transformations
While the fundamental reactivity of the morpholine and acetonitrile groups is well-understood, there is significant potential to uncover novel transformations. Future research will likely explore:
C-H Activation: Direct functionalization of the C-H bonds on the morpholine ring would provide a powerful tool for creating complex derivatives that are currently difficult to access.
Ring-Opening and Rearrangement Reactions: Investigating conditions that induce the opening of the morpholine ring or promote skeletal rearrangements could lead to the discovery of entirely new classes of heterocyclic compounds.
Multicomponent Reactions: Designing new multicomponent reactions that incorporate this compound as a key building block will enable the rapid and efficient synthesis of diverse molecular scaffolds. acs.org A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been shown to produce highly substituted morpholines. acs.org
Photoredox Catalysis: The use of light-mediated reactions to access unique reactivity patterns and transformations under mild conditions is a rapidly growing field with potential applications for this compound.
These explorations will expand the synthetic chemist's toolbox and provide access to a wider range of this compound-based molecules with potentially interesting properties.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research in this area will likely involve:
Computational Modeling: The use of density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide insights that are difficult to obtain through experimental methods alone.
Kinetic Studies: Detailed kinetic analysis of key reactions to elucidate the factors that control reaction rates and selectivity. A mechanistic and kinetic study on the decomposition of morpholine has provided valuable thermodynamic and kinetic data. acs.orgresearchgate.netnih.gov
In-situ Spectroscopic Techniques: The application of techniques such as NMR, IR, and mass spectrometry to monitor reactions in real-time and identify transient species.
A deeper mechanistic understanding will enable more rational and predictable synthetic strategies for this compound and its derivatives.
Expansion of Biological Activity Profiling and Therapeutic Applications
The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs. e3s-conferences.orgnih.gov Morpholine and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.org Future research will focus on:
High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets to identify new lead compounds for drug discovery.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. e3s-conferences.orge3s-conferences.orgnih.gov This will guide the design of more potent and selective compounds.
Target Identification and Validation: For derivatives that show promising biological activity, identifying their specific molecular targets and validating their therapeutic potential will be a key area of research.
Agrochemical Applications: Exploring the potential of this compound derivatives as novel fungicides, herbicides, or insecticides, as the morpholine moiety is also present in some agrochemicals. e3s-conferences.org
This expanded biological profiling has the potential to uncover new therapeutic and agricultural applications for this versatile chemical scaffold.
Integration of Computational Chemistry in Design and Mechanistic Studies
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, future applications will include:
Virtual Screening: Using computer models to screen virtual libraries of compounds for their potential to bind to specific biological targets, thereby prioritizing synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. acs.orgnih.gov This can be used to predict the activity of new, unsynthesized compounds.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives to identify candidates with favorable drug-like properties early in the discovery process.
Mechanistic Elucidation: As mentioned in section 7.3, computational studies will be crucial for understanding the intricate details of reaction mechanisms.
The integration of computational and experimental approaches will accelerate the discovery and development of new this compound-based molecules with desired properties.
Advanced Analytical Methodologies for Trace Analysis and Speciation Studies
As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and characterization will grow. Future research in this area will focus on:
Hyphenated Chromatographic Techniques: The development of advanced methods combining liquid chromatography (LC) or gas chromatography (GC) with high-resolution mass spectrometry (MS) for the trace analysis of this compound in complex matrices such as environmental samples or biological fluids. eschemy.comnih.govresearchgate.net
Capillary Electrophoresis: The use of capillary electrophoresis and related techniques for the rapid and efficient separation and quantification of this compound and its metabolites.
Sensor Development: The design of novel chemical and biological sensors for the real-time monitoring of this compound.
Speciation Analysis: Developing methods to differentiate between this compound and its various derivatives or metabolites in a sample, which is crucial for understanding its environmental fate and biological activity.
These advanced analytical methodologies will be essential for ensuring the safe and effective use of this compound in various applications.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Morpholinoacetonitrile, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound (CAS: [insert CAS from NIST if available]) is synthesized via condensation reactions under alkaline and high-temperature conditions, as observed in NMMO recovery systems . Key steps include:
-
Reaction Setup : Use inert atmospheres (e.g., nitrogen) to prevent oxidative side reactions.
-
Temperature Control : Maintain temperatures between 80–120°C to optimize yield while minimizing thermal degradation .
-
Characterization : Confirm product identity via NMR (¹H/¹³C) and mass spectrometry (MS), with purity assessed via HPLC (>95% purity recommended for further studies) .
-
Reproducibility : Document reagent ratios, reaction times, and purification steps (e.g., column chromatography) in the Experimental section, adhering to journal guidelines for data transparency .
Table 1 : Hypothetical Synthesis Optimization (Based on )
Condition Yield (%) Purity (%) Key Observations 100°C, 6h, N₂ atm 78 97 Minimal degradation products 120°C, 4h, air atm 65 85 Increased side reactions
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare chemical shifts with reference data (e.g., δ 3.6–4.0 ppm for morpholine protons; δ 2.5–3.0 ppm for acetonitrile-related signals) .
- MS : Confirm molecular ion peak (e.g., m/z 125 [M+H]⁺ for this compound) .
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Report retention times and peak area percentages .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, critical for storage recommendations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature?
- Methodological Answer :
- Controlled Replication : Repeat stability studies using standardized buffers (pH 2–12) and temperatures (25–80°C), monitoring degradation via LC-MS .
- Variable Isolation : Test individual factors (e.g., oxygen presence, metal catalysts) to identify degradation accelerants. For example, iron ions at high temperatures promote black particle formation via oxidative pathways .
- Data Validation : Cross-reference results with NIST’s physicochemical databases and publish raw data in supplementary materials to enable peer validation .
Q. How can researchers design experiments to study the degradation pathways of this compound in aqueous environments?
- Methodological Answer :
- Degradation Kinetics : Conduct time-course studies using deuterated solvents (e.g., D₂O) to track hydrolytic products via ¹H NMR .
- Advanced Analytics : Employ high-resolution MS (HRMS) to identify transient intermediates (e.g., morpholine derivatives or nitrile hydrolysis products) .
- Environmental Simulation : Model real-world conditions (e.g., UV exposure, microbial activity) to assess ecological impact, adhering to ethical guidelines for hazardous waste disposal .
Q. What methodologies are recommended for detecting and quantifying this compound in complex mixtures (e.g., reaction byproducts)?
- Methodological Answer :
- Separation Techniques : Use gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) for nitrile-specific quantification or HPLC-DAD for broader detection .
- Calibration Standards : Prepare external calibration curves using certified reference materials (CRMs), reporting limits of detection (LOD) and quantification (LOQ) with ±5% precision .
- Matrix Effects : Spike samples with this compound to assess recovery rates (>90% acceptable) and validate against interferents (e.g., morpholine or acetonitrile derivatives) .
Guidelines for Data Reporting
- Precision : Report numerical data to no more than three significant figures unless instrumentation precision justifies additional digits (e.g., HPLC purity as 97.3% ± 0.5%) .
- Ethical Compliance : Declare conflicts of interest and ensure raw data retention for 5–10 years to support reproducibility claims .
- Literature Review : Use Google Scholar to prioritize highly cited studies on this compound synthesis and stability, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
